molecular formula C13H26N2S B12788259 N,N-Dimethyl-3-(8-thia-2-azaspiro(4.5)dec-2-yl)-1-propanamine CAS No. 10287-91-9

N,N-Dimethyl-3-(8-thia-2-azaspiro(4.5)dec-2-yl)-1-propanamine

Katalognummer: B12788259
CAS-Nummer: 10287-91-9
Molekulargewicht: 242.43 g/mol
InChI-Schlüssel: LXFXJXKHUYWETH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 92853 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.

Vorbereitungsmethoden

The preparation of NSC 92853 involves several synthetic routes and reaction conditions. One common method includes the induction of neural stem cells from human pluripotent stem cells using specific media and reagents. This process typically involves the use of a serum-free neural induction medium, which can convert human pluripotent stem cells into neural stem cells within a week . The preparation requires materials such as Neurobasal® Medium, GIBCO® Neural Induction Supplement, Advanced™ DMEM⁄F-12, and various other reagents .

Analyse Chemischer Reaktionen

NSC 92853 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide (DMSO), various acids and bases, and specific inhibitors. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of DMSO can lead to the formation of specific oxidized products .

Wissenschaftliche Forschungsanwendungen

NSC 92853 has a wide range of scientific research applications. In chemistry, it is used to study the differentiation of neural stem cells and their potential in regenerative medicine. In biology, it is utilized to understand the mechanisms of neural differentiation and the role of specific genes and proteins in this process. In medicine, NSC 92853 is being explored for its potential in treating neurodegenerative diseases and neurological disorders. Additionally, it has applications in the industry for the development of new therapeutic agents and diagnostic tools .

Wirkmechanismus

The mechanism of action of NSC 92853 involves its interaction with specific molecular targets and pathways. It is known to influence the differentiation of neural stem cells by modulating the expression of key transcription factors and signaling molecules. The compound interacts with proteins such as Nestin, PAX6, SOX1, and SOX2, which are crucial for neural differentiation . These interactions lead to the activation of specific pathways that promote the formation of neurons, oligodendrocytes, and astrocytes .

Vergleich Mit ähnlichen Verbindungen

NSC 92853 can be compared with other similar compounds used in neural stem cell research. Some of these compounds include:

NSC 92853 is unique due to its specific application in neural stem cell differentiation and its potential therapeutic uses in neurodegenerative diseases.

Eigenschaften

CAS-Nummer

10287-91-9

Molekularformel

C13H26N2S

Molekulargewicht

242.43 g/mol

IUPAC-Name

N,N-dimethyl-3-(8-thia-2-azaspiro[4.5]decan-2-yl)propan-1-amine

InChI

InChI=1S/C13H26N2S/c1-14(2)7-3-8-15-9-4-13(12-15)5-10-16-11-6-13/h3-12H2,1-2H3

InChI-Schlüssel

LXFXJXKHUYWETH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCN1CCC2(C1)CCSCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.